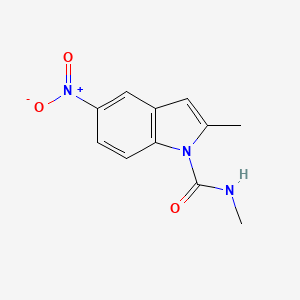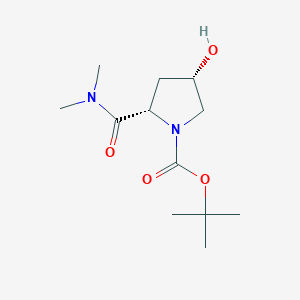
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is a chemical compound with the molecular formula C11H13BrO4. It is a derivative of 4-Bromo-3,5-dimethoxybenzaldehyde, where the aldehyde group is protected by an ethylene acetal group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane typically involves the protection of the aldehyde group in 4-Bromo-3,5-dimethoxybenzaldehyde. One common method is to react 4-Bromo-3,5-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetal. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3,5-dimethoxybenzoic acid.
Reduction: 4-Bromo-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane involves its interaction with various molecular targets. The ethylene acetal group protects the aldehyde functionality, allowing selective reactions at other sites of the molecule. This protection is crucial in multi-step syntheses where selective reactivity is required. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
4-Bromo-3,5-dimethoxybenzaldehyde: The parent compound without the ethylene acetal protection.
3,5-Dimethoxybenzaldehyde: Lacks the bromine atom, resulting in different reactivity.
4-Bromo-3,5-dimethylbenzaldehyde: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is unique due to the presence of both bromine and methoxy groups, along with the protected aldehyde functionality. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H13BrO4 |
|---|---|
分子量 |
289.12 g/mol |
IUPAC 名称 |
2-(4-bromo-3,5-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO4/c1-13-8-5-7(11-15-3-4-16-11)6-9(14-2)10(8)12/h5-6,11H,3-4H2,1-2H3 |
InChI 键 |
IFHSHLZKBBYEOV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1Br)OC)C2OCCO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-(Dimethylamino)ethyl]-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B8329147.png)
![4-(Benzo[b]thiophen-2-yl)-2-chloro-5-methyl-pyrimidine](/img/structure/B8329151.png)

![Ethyl alpha-methoxyimino-alpha-[2-(chloroacetamido)thiazol-4-yl]acetate](/img/structure/B8329182.png)






